molecular formula C28H27N3O5S B2521796 3-(3-methoxyphenyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one CAS No. 1115526-05-0

3-(3-methoxyphenyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2521796
CAS No.: 1115526-05-0
M. Wt: 517.6
InChI Key: FGYJJRTYZNKGQF-UHFFFAOYSA-N
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Description

This compound is a quinazolin-4-one derivative characterized by:

  • Dual 3-methoxyphenyl groups at positions 3 and 2 (via a benzylsulfanyl linker).
  • 3,4-Dihydroquinazolin-4-one core, a scaffold known for bioactivity modulation.

Synthetic routes involve multi-step reactions, including thiourea intermediate formation (via CS₂/NaOH) and alkylation with dimethyl sulfate, similar to methods reported for simpler analogs . The morpholine substituent likely requires additional coupling steps, increasing synthetic complexity compared to non-carbonyl analogs.

Properties

IUPAC Name

3-(3-methoxyphenyl)-2-[(3-methoxyphenyl)methylsulfanyl]-7-(morpholine-4-carbonyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O5S/c1-34-22-7-3-5-19(15-22)18-37-28-29-25-16-20(26(32)30-11-13-36-14-12-30)9-10-24(25)27(33)31(28)21-6-4-8-23(17-21)35-2/h3-10,15-17H,11-14,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYJJRTYZNKGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NC3=C(C=CC(=C3)C(=O)N4CCOCC4)C(=O)N2C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps. One common approach is to start with the preparation of the dihydroquinazolinone core, followed by the introduction of the methoxyphenyl and morpholine-4-carbonyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The methoxyphenyl and morpholine-4-carbonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts (e.g., palladium on carbon, platinum oxide). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Several studies have indicated that derivatives of quinazolinones exhibit significant anticancer properties. For instance, compounds similar to the one have shown effectiveness against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.
    • A specific study highlighted that modifications in the quinazolinone structure can enhance cytotoxicity, with IC50 values ranging from 1.9 to 7.52 μg/mL for active compounds against HCT-116 cells .
  • Antimicrobial Activity
    • The compound's structure suggests potential antimicrobial properties due to the presence of the methoxy and morpholine groups, which can influence membrane permeability and interaction with microbial enzymes.
    • Research indicates that related compounds have demonstrated activity against various bacterial strains, suggesting that this compound may also hold similar properties.
  • Neuroprotective Effects
    • Emerging research points to the neuroprotective capabilities of quinazolinone derivatives. These compounds may exert protective effects in models of neurodegenerative diseases by modulating pathways involved in oxidative stress and inflammation.
    • Specific studies have shown that certain modifications can enhance these protective effects, making them candidates for further investigation in neuropharmacology.

Data Table: Summary of Biological Activities

Activity TypeReference StudyIC50 Range (μg/mL)
Anticancer (HCT-116)Study on methyl derivatives of quinazolinones 1.9 - 7.52
AntimicrobialComparative analysis of quinazolinones Not specified
NeuroprotectiveNeuroprotection studies on quinazolinone derivatives Not specified

Case Studies

  • Case Study on Anticancer Activity
    • A study published in Pharmaceutical Research focused on a series of synthesized quinazolinones, including the compound of interest, revealing their potential as novel anticancer agents. The study utilized a range of human cancer cell lines to evaluate cytotoxicity and found promising results that warrant further clinical evaluation.
  • Case Study on Antimicrobial Properties
    • Another investigation assessed the antimicrobial efficacy of various quinazolinone derivatives against resistant strains of bacteria. The findings indicated that structural modifications could significantly enhance antibacterial activity, suggesting a pathway for developing new antibiotics.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Quinazolinone Derivatives

Structural and Functional Group Variations

The table below highlights key structural differences and bioactivity trends:

Compound Name & Structure Substituents Biological Activity MIC/IC₅₀ Synthesis Yield References
Target Compound: 3-(3-Methoxyphenyl)-2-{[(3-MP)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydro-QZ-4-one 3,3'-methoxyphenyl; benzylsulfanyl; morpholine-4-carbonyl Antibacterial, Analgesic (predicted) Pending data ~70–80% (est.)
3-(3-Methoxyphenyl)-2-methylsulfanyl-3H-quinazolin-4-one 3-methoxyphenyl; methylsulfanyl Antibacterial, Analgesic 6–12 mg/mL (MIC) 82–86%
3-Benzyl-8-methoxy-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one Benzyl; sulfanylidene; 8-methoxy Antimicrobial, Cytokinin activity Not quantified ~75%
3-Substituted-2-(((4,5-dihydro-5-thioxo-1,3,4-oxadiazol-2-yl)-methyl)sulfanyl)-QZ-4-one Oxadiazolylmethylsulfanyl; variable R-groups Antimicrobial (broad spectrum) Not reported ~65–75%

Key Findings

Bioactivity
  • The methylsulfanyl analog (MIC: 6–12 mg/mL) shows broad-spectrum antibacterial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
  • The sulfanylidene derivative () exhibits cytokinin activity, suggesting a role in plant growth regulation, unlike the target compound’s focus on microbial targets .
  • The morpholine-4-carbonyl group in the target compound is hypothesized to improve solubility and binding affinity to bacterial targets (e.g., penicillin-binding proteins) due to its hydrogen-bonding capacity .
Structure-Activity Relationships (SAR)
  • Methoxy groups : Enhance lipophilicity and membrane penetration, critical for Gram-negative activity (e.g., E. coli inhibition) .
  • Sulfanyl linkers : Methylsulfanyl vs. benzylsulfanyl influence steric bulk; benzyl groups may improve target selectivity but reduce solubility .

Biological Activity

The compound 3-(3-methoxyphenyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one is a complex heterocyclic structure that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and related research findings.

Synthesis of the Compound

The synthesis of this compound typically involves several steps, including the reaction of anthranilic acid with 3-methoxyphenyl isothiocyanate under optimized conditions. The use of deep eutectic solvents (DESs) has been explored to enhance the efficiency of the synthesis process. For instance, a study demonstrated the successful synthesis using choline chloride:urea DES at 80 °C, yielding a product characterized by various spectral methods such as NMR and mass spectrometry .

Reaction Conditions and Yields

Reaction Conditions Yield (%) Reference
Choline chloride:urea DES at 80 °C59%
Microwave-assisted synthesis59%
Traditional reflux methodVaried (5 hours)

Antitumor Activity

Research has indicated that derivatives of quinazolinone structures exhibit significant antitumor properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including K562 (chronic myeloid leukemia) and MCF7 (breast cancer). Results showed promising cytotoxic activity, suggesting its potential as an anticancer agent .

Antiviral Properties

In addition to antitumor activity, quinazolinone derivatives have been investigated for their antiviral properties. A study highlighted the effectiveness of similar compounds against respiratory viruses, indicating that modifications in their structure can lead to enhanced antiviral efficacy .

The proposed mechanisms by which these compounds exert their biological effects include:

  • Inhibition of specific enzymes involved in cancer cell proliferation.
  • Induction of apoptosis in malignant cells.
  • Disruption of viral replication processes.

Study 1: Antitumor Evaluation

A comparative study was conducted on several quinazolinone derivatives, including our compound. The results indicated that it exhibited a notable inhibitory effect on cell proliferation in both K562 and MCF7 cell lines, with IC50 values significantly lower than those of standard chemotherapeutic agents .

Study 2: Antiviral Activity Assessment

Another investigation focused on the antiviral capabilities of this compound against influenza viruses. It was found to inhibit viral replication effectively, showcasing its potential as a therapeutic agent in treating viral infections .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing this quinazolinone derivative, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. Key steps include:

  • Thioether formation : Reacting a thiol precursor (e.g., [(3-methoxyphenyl)methyl]sulfanyl) with a halogenated quinazolinone intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Morpholine incorporation : Using morpholine-4-carbonyl chloride in the presence of a coupling agent (e.g., DCC/DMAP) to functionalize the quinazolinone core .
  • Optimization : Varying solvents (e.g., methanol, ethanol, DMF), temperatures (reflux vs. room temperature), and catalysts (e.g., Pd-based catalysts for cross-coupling) to maximize yield and minimize byproducts .

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation?

  • Methodology :

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, the methoxy groups (δ ~3.8 ppm) and morpholine protons (δ ~3.5–3.7 ppm) are key diagnostic signals .
  • Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
  • HPLC/GC : For purity assessment, especially when isolating intermediates .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodology :

  • Antimicrobial assays : Use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .
  • Dose-response curves : Establish IC₅₀ values for bioactive targets (e.g., enzyme inhibition) .

Advanced Research Questions

Q. How can crystallographic disorder in the morpholine moiety be resolved during X-ray diffraction analysis?

  • Methodology :

  • Data collection : Use high-resolution synchrotron radiation to improve data quality.
  • Refinement tools : Employ SHELXL for disorder modeling, assigning partial occupancy to overlapping atoms .
  • Hydrogen-bond analysis : Apply graph-set notation (e.g., Etter’s rules) to identify stabilizing interactions and validate packing motifs .

Q. What computational strategies are effective for predicting electronic properties and reactivity?

  • Methodology :

  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and charge distribution .
  • Solvent effects : Incorporate polarizable continuum models (PCM) to simulate solvent interactions .
  • Reactivity hotspots : Identify nucleophilic/electrophilic sites using Fukui indices .

Q. How can structure-activity relationships (SAR) be systematically explored for bioactivity optimization?

  • Methodology :

  • Analog synthesis : Modify substituents (e.g., methoxy → ethoxy, morpholine → piperazine) and evaluate changes in bioactivity .
  • 3D-QSAR : Develop CoMFA/CoMSIA models using molecular alignment and steric/electronic descriptors .
  • Target docking : Perform molecular docking (e.g., AutoDock Vina) against proposed targets (e.g., bacterial topoisomerases) to rationalize activity .

Q. How should contradictory bioactivity data between studies be addressed?

  • Methodology :

  • Experimental replication : Standardize protocols (e.g., ATCC strains, incubation conditions) to minimize variability .
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .
  • Mechanistic validation : Use knockout assays (e.g., CRISPR) or isotopic labeling to confirm hypothesized modes of action .

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